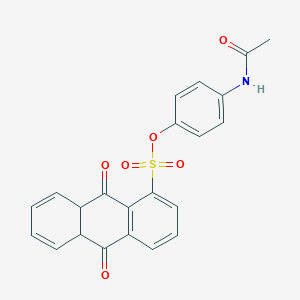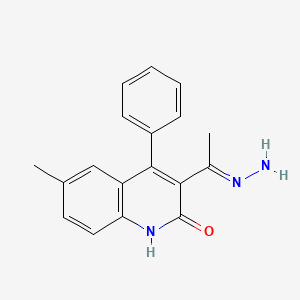
(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one, also known as HMQ, is a quinoline derivative that has been studied for its potential therapeutic applications in various diseases. It has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.
科学的研究の応用
Synthesis of Heterocyclic Compounds
The quinolin-2(1H)-one structure is a key intermediate in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in numerous pharmacologically active molecules. The ability to synthesize diverse heterocyclic frameworks starting from (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one allows for the exploration of new medicinal compounds with potential biological activities .
Development of Antimicrobial Agents
Quinolone derivatives have been extensively studied for their antimicrobial properties. The structural modification of (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one can lead to the development of novel antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .
Anti-inflammatory Applications
The anti-inflammatory properties of quinolone derivatives make them candidates for the treatment of inflammatory diseases. By modifying the core structure of (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one, researchers can develop new anti-inflammatory drugs with improved efficacy and reduced side effects .
Anticancer Research
Quinolone derivatives have shown promise in anticancer research due to their ability to interfere with various cellular processes. The compound could be used as a starting point for the synthesis of new anticancer agents, potentially leading to treatments that are more selective and less toxic .
Neurological Disorder Studies
The structural similarity of quinolone derivatives to certain neuroactive compounds suggests that they could be used in the study of neurological disorders. By creating derivatives of (E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one, scientists can investigate their potential as therapeutic agents for conditions such as Alzheimer’s disease and Parkinson’s disease .
Enzyme Inhibition
Quinolone derivatives can act as enzyme inhibitors, disrupting the activity of enzymes that are crucial for the survival of pathogens. This application is particularly relevant in the design of new drugs that target specific enzymes within bacterial or viral cells, thereby inhibiting their growth or replication .
特性
IUPAC Name |
3-ethanehydrazonoyl-6-methyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-9-15-14(10-11)17(13-6-4-3-5-7-13)16(12(2)21-19)18(22)20-15/h3-10H,19H2,1-2H3,(H,20,22)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEROSRGXGVHSE-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)/C(=N/N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)
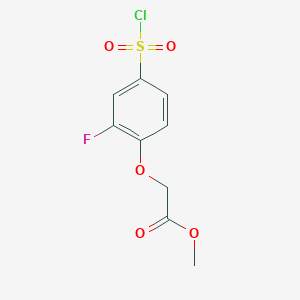

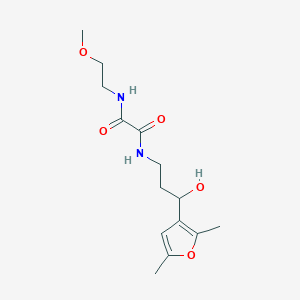
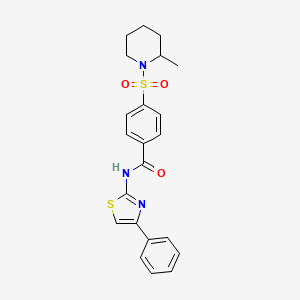
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2981812.png)
![{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2981815.png)
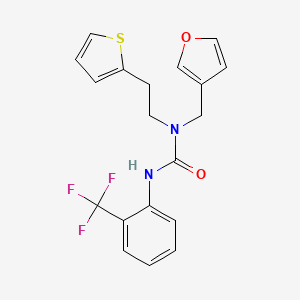

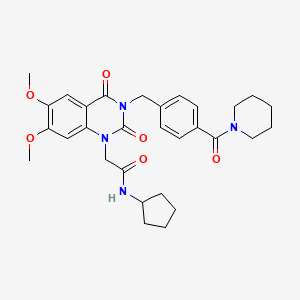
![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2981819.png)
